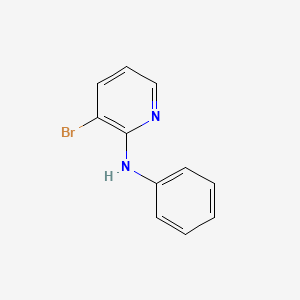

3-bromo-N-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEQUCPZBWLXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

reactivity and stability of 3-bromo-N-phenylpyridin-2-amine

An In-depth Technical Guide on the Reactivity and Stability of 3-bromo-N-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical , a pivotal heterocyclic building block in modern synthetic chemistry. The document delves into the substrate's behavior in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, and explores its propensity for intramolecular cyclization to form complex fused systems. The narrative is grounded in mechanistic principles, explaining the causality behind experimental choices and providing field-proven insights into reaction optimization. Furthermore, a detailed stability profile is presented, addressing potential degradation pathways under various conditions and offering best practices for storage and handling. This guide is intended to serve as an essential resource for researchers leveraging this versatile molecule in pharmaceutical discovery and materials science.

Introduction: The Strategic Value of this compound

This compound is a substituted aminopyridine that has emerged as a valuable intermediate in the synthesis of a wide array of nitrogen-containing heterocycles. Its structure is characterized by three key functional components that dictate its synthetic utility:

-

A Pyridine Ring: This core imparts specific electronic properties and serves as a foundational scaffold for numerous bioactive molecules. The nitrogen atom within the ring influences the reactivity of the adjacent positions and can act as a directing group in certain transformations.[1]

-

A Bromo Substituent at the 3-Position: The C-Br bond is a versatile synthetic handle, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[2]

-

An N-phenylamino Group at the 2-Position: This group significantly modulates the electronic nature of the pyridine ring. Its proximity to the bromine atom at the 3-position creates a unique steric and electronic environment and provides a reactive site for intramolecular cyclization reactions.[1][3]

The strategic arrangement of these functionalities makes this compound a precursor for complex molecular architectures, particularly fused heterocyclic systems like carbolines and other polycyclic aromatic structures of interest in drug development.[4] This guide will elucidate the key reactivity patterns and stability considerations necessary to effectively utilize this compound in complex synthetic endeavors.

Reactivity Profile: A Multi-faceted Synthetic Hub

The reactivity of this compound is dominated by the chemistry of its C-Br bond, which is readily functionalized using modern cross-coupling methodologies. The adjacent N-phenylamino group can pose unique challenges, such as potential catalyst inhibition through chelation, but also offers unique opportunities for subsequent transformations.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of functionalizing aryl halides, and this compound is a competent substrate for these transformations. The choice of ligand and base is critical to overcoming the potential challenges posed by the 2-amino group.[3]

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, generating complex biaryl structures.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a base-activated boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[5][6] The base plays a crucial role in activating the organoboron species to facilitate transmetalation.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[8]

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-phenyl-N-phenylpyridin-2-amine.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond at the 3-position, transforming the bromo-substituent into a secondary or tertiary amine. This reaction is a powerful tool for building molecules with multiple nitrogen centers.

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[9][10] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.[11]

Table 1: Comparison of Typical Cross-Coupling Reaction Conditions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | Primary/Secondary Amine |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos | BINAP, Xantphos, BrettPhos[3][11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[8] | NaOt-Bu, K₂CO₃, LiHMDS[3][10] |

| Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane, THF |

| Temperature | 80-110 °C | Room Temperature to 110 °C |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) in a Schlenk tube.

-

Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4-5 mol%).[11]

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (as monitored by GC-MS or LC-MS).

-

Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product via column chromatography.

Intramolecular Cyclization Reactions

The juxtaposition of the N-phenylamino group and the 3-bromo substituent facilitates intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, palladium-catalyzed intramolecular C-H arylation can lead to the formation of carboline derivatives.[4] These reactions often proceed via C-H activation of the pendant phenyl ring, followed by cyclization onto the pyridine core.

The pyridyl nitrogen can act as a directing group, facilitating the coordination of the metal catalyst and subsequent C-H activation or cyclization steps.[1]

Stability Profile and Handling

Understanding the stability of this compound is crucial for its successful application and storage. The molecule's stability is influenced by its aminopyridine core and the presence of a C-Br bond.

Chemical Stability

-

Acidic Conditions: The aminopyridine moiety is basic and will be protonated under strongly acidic conditions. This can deactivate the molecule towards certain electrophilic reactions and may alter its solubility and chromatographic behavior.

-

Basic Conditions: The compound is generally stable to common inorganic and organic bases used in cross-coupling reactions (e.g., K₂CO₃, NaOt-Bu). However, extremely harsh basic conditions at high temperatures could potentially lead to side reactions.

-

Oxidative Stability: Aromatic amines are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, particularly at elevated temperatures.[12][13] This can lead to the formation of colored impurities. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[13]

-

Photostability: Aromatic amines and brominated compounds can be sensitive to light.[13][14] Prolonged exposure to UV or strong visible light may initiate degradation. It is advisable to store the compound in amber vials and protect reactions from direct light.[13]

Thermal Stability

Recommended Storage and Handling

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent oxidation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[16] Use standard personal protective equipment (gloves, safety glasses). Avoid creating dust. For reactions, use degassed solvents and maintain an inert atmosphere to ensure reproducibility and minimize side reactions.[13]

Visualization of Key Processes

To better illustrate the core transformations discussed, the following diagrams outline the catalytic cycles for the key cross-coupling reactions and a generalized experimental workflow.

Conclusion

This compound is a strategically important and versatile building block for synthetic chemistry. Its reactivity is primarily centered on the palladium-catalyzed functionalization of its C-Br bond, enabling access to a diverse range of substituted and fused pyridine derivatives. While the 2-amino group can influence reaction kinetics, modern cross-coupling protocols, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective. Stability considerations are manageable, with the primary concerns being sensitivity to oxidation and light, which can be mitigated through standard laboratory techniques such as maintaining an inert atmosphere and protecting reactions from light. By understanding the principles of reactivity and stability outlined in this guide, researchers can confidently and efficiently employ this compound to accelerate the discovery and development of novel chemical entities.

References

- Gangwar, D., Malik, R., & Kaur, J. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. Rasayan J. Chem., 14(3), 1953-1958.

- U.S. Environmental Protection Agency (EPA). (2006). Aminopyridines.

- Movassaghi, M., & Hill, M. D. (2007).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]

- ResearchGate. (2001). Efficient Synthesis of 3-Bromo-2-[(N-substituted)

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Synthesis Spotlight. (n.d.).

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- HETEROCYCLES. (2011).

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.

- NIH. (2022).

- Semantic Scholar. (n.d.).

- Scribd. (2024).

- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-N-phenylpyridin-3-amine and Other Bromopyridines in Cross-Coupling Reactions.

- BenchChem. (2025). Stability issues of 5-Bromo-N-phenylpyridin-3-amine under reaction conditions.

- NIH. (n.d.). 3-Bromopyridin-2-amine. PMC.

- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.

- ResearchGate. (2024). Double amination reaction of 3-bromo-4-(2-bromophenyl)pyridine 47 using....

- Carl ROTH. (2025).

- Google Patents. (n.d.).

- Organic Syntheses. (2024).

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide on the Structural Analysis of 3-bromo-N-phenylpyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive structural analysis of 3-bromo-N-phenylpyridin-2-amine, a molecule of significant interest in contemporary medicinal chemistry. By integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, this guide offers a multi-faceted understanding of the compound's three-dimensional architecture, electronic properties, and conformational dynamics. Detailed, field-proven protocols for its synthesis and characterization are presented, aiming to empower researchers in the rational design and development of novel therapeutics based on this privileged 2-aminopyridine scaffold.

The Strategic Importance of the 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its capacity to interact with a diverse array of biological targets.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, and anti-inflammatory and antimicrobial effects.[1][3] The specific substitution pattern in this compound, featuring a phenylamino group at the 2-position and a bromine atom at the 3-position, imparts distinct steric and electronic characteristics. A thorough understanding of its structural biology is therefore a critical prerequisite for leveraging this scaffold in targeted drug design. This compound is used as an arylation reagent in the synthesis of carbolines.[4]

Synthesis and Purification: A Validated Protocol

The efficient synthesis of this compound is paramount for its subsequent analysis and application. The Buchwald-Hartwig amination has emerged as a robust and highly versatile method for the formation of C-N bonds, offering significant advantages over traditional methods.[5][6]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a reliable method for the synthesis of the title compound from commercially available starting materials.

Materials:

-

2,3-Dibromopyridine

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line apparatus for inert atmosphere chemistry

-

Silica gel (230-400 mesh) for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: A Schlenk flask is flame-dried under vacuum and subsequently backfilled with high-purity argon gas. This process is repeated three times to ensure an oxygen and moisture-free environment.

-

Reagent Addition: To the flask, add 2,3-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent and Base Addition: Anhydrous toluene is added, followed by aniline (1.1 eq) and sodium tert-butoxide (1.4 eq). The order of addition is crucial to prevent premature catalyst decomposition.

-

Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexane).

-

Aqueous Workup: Upon completion, the reaction is cooled to room temperature and carefully quenched with deionized water. The product is extracted into ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Definitive Structural Elucidation

A multi-technique approach is essential for a comprehensive structural understanding, providing complementary information in both the solid and solution states.

Single-Crystal X-ray Diffraction: The Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure in the crystalline state.

Protocol for Crystallization and Data Analysis:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/water.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected using monochromatic X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Key Crystallographic Parameters:

| Structural Parameter | Typical Value Range | Significance |

| C-Br Bond Length | ~1.90 Å | Influences halogen bonding potential. |

| C(pyridine)-N(amine) Bond Length | ~1.37 Å | Indicates partial double bond character. |

| Dihedral Angle (Pyridine-Phenyl) | 40-50° | Defines the overall molecular shape and steric profile. |

The non-planar arrangement between the pyridine and phenyl rings is a critical structural feature, arising from steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogen at the 6-position of the pyridine ring.

NMR Spectroscopy: Probing the Solution-State Structure

NMR spectroscopy is indispensable for characterizing the molecule's structure and dynamics in solution, which is more representative of a biological environment.

¹H and ¹³C NMR Spectroscopic Analysis:

-

¹H NMR: The proton spectrum provides detailed information about the electronic environment of the hydrogen atoms. Characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the N-H proton, are observed.

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments and provides insights into the electronic distribution within the carbon skeleton.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The spectra are processed and analyzed to determine chemical shifts (δ), coupling constants (J), and integration values, allowing for the complete assignment of all proton and carbon signals.

Caption: Integrated workflow for structural analysis.

Computational Modeling: A Deeper Mechanistic Insight

Density Functional Theory (DFT) calculations offer a powerful computational lens to complement experimental findings, providing detailed information on the molecule's electronic structure and conformational energetics.[8][9][10]

DFT Calculation Protocol:

-

Geometry Optimization: The molecular structure is optimized using a suitable DFT functional, such as B3LYP, with an appropriate basis set, for instance, 6-311++G(d,p).[9]

-

Frequency Analysis: A frequency calculation is performed to verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), are calculated.[11]

Key Insights from DFT:

-

Conformational Stability: DFT can be used to calculate the relative energies of different conformers, providing insight into the molecule's preferred shape in the gas phase.

-

Electronic Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. The MEP map visualizes the electron-rich and electron-deficient regions of the molecule, which are critical for predicting intermolecular interactions.[11]

Conclusion and Strategic Outlook

This in-depth structural analysis of this compound, through a synergistic combination of experimental and computational methodologies, provides a robust foundation for its application in drug discovery. The elucidated non-planar conformation and detailed electronic properties are critical for understanding its interactions with biological targets. Future research should prioritize co-crystallization studies with relevant proteins to directly visualize binding modes and inform the next cycle of rational drug design.

References

- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- CymitQuimica. This compound.

- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.

- Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.

- Wikipedia. 2-Aminopyridine.

- Xiong, H., & Hoye, A. T. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 33, 371–375.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol

- Wikipedia.

- ACS GCI Pharmaceutical Roundtable.

- Chemistry LibreTexts. (2023, June 30).

- 3-Bromopyridin-2-amine. (n.d.).

- MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2485.

- 5-Bromo-N3-phenylpyrazine-2,3-diamine. (n.d.).

- Ab-initio study of '2-(3-bromo phenyl)1,3-dithian by density functional theory. (2016).

- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.).

- Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. (2016).

- ChemicalBook. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis.

- ChemicalBook. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum.

- ChemicalBook. 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum.

- BenchChem. (2025).

- Wikipedia. Pyridines.

- IUCr Journals. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ijpbs.net [ijpbs.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Scalable Protocol for the Synthesis of 3-Bromo-N-phenylpyridin-2-amine via Buchwald-Hartwig Amination

Abstract

This technical guide provides a comprehensive, scalable, and robust protocol for the synthesis of 3-bromo-N-phenylpyridin-2-amine, a critical intermediate in the pharmaceutical industry. The featured methodology is the Palladium-catalyzed Buchwald-Hartwig amination, selected for its high efficiency, functional group tolerance, and proven scalability. This document offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, process safety considerations, analytical quality control procedures, and critical insights into process scale-up. The content is designed for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: Significance of this compound

This compound is a key heterocyclic building block in medicinal chemistry. Its structure is a common feature in a variety of pharmacologically active molecules. Notably, it serves as a crucial intermediate in the synthesis of several multi-kinase inhibitors used in oncology, such as Sorafenib.[1][2] The pyridine nitrogen and the exocyclic amine provide essential hydrogen bonding interactions with kinase hinge regions, while the bromine atom offers a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3]

The development of a cost-effective and scalable synthesis for this intermediate is therefore of high importance for the pharmaceutical industry to ensure a reliable and economical supply chain for life-saving medicines. The Buchwald-Hartwig amination has emerged as a superior method for constructing the pivotal C-N bond in this molecule on a large scale.[4][5]

Chemistry: The Buchwald-Hartwig Amination

The synthesis proceeds via a selective mono-amination of 2,3-dibromopyridine with aniline. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This transformation is highly favored in industrial settings due to its broad substrate scope and milder reaction conditions compared to classical methods like the Ullmann condensation.[6]

Reaction Scheme:

(A generic image representing the chemical reaction)

The catalytic cycle, a cornerstone of this reaction's efficiency, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[7]

Process Workflow and Logic

The overall manufacturing process is designed for efficiency, safety, and scalability. It begins with the controlled charging of raw materials into an inerted reactor, followed by the catalyzed reaction, and concludes with a robust work-up and purification sequence to deliver a high-purity final product.

Caption: High-level workflow for the large-scale synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a multi-kilogram scale synthesis in a suitable glass-lined or stainless steel reactor.

Materials and Equipment

-

Reactor: 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

-

Raw Materials: 2,3-Dibromopyridine, Aniline, Palladium(II) Acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous), Ethyl Acetate, and Deionized Water.

-

Safety: All manipulations should be performed in a well-ventilated area. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[8][9][10]

Reagent Charging Table

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,3-Dibromopyridine | 236.90 | 5.00 kg | 21.1 | 1.0 |

| Aniline | 93.13 | 2.06 kg | 22.1 | 1.05 |

| Palladium(II) Acetate | 224.50 | 23.7 g | 0.106 | 0.005 |

| Xantphos | 578.68 | 92.0 g | 0.159 | 0.0075 |

| Sodium tert-butoxide | 96.10 | 2.83 kg | 29.5 | 1.4 |

| Toluene | - | 50 L | - | - |

Step-by-Step Procedure

-

Reactor Inerting: Purge the 100 L reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical as the Pd(0) active catalyst is sensitive to oxygen.[11]

-

Catalyst Premixing: In a separate, inerted glovebox or a sealed container under nitrogen, pre-mix the Palladium(II) Acetate and the Xantphos ligand. This helps ensure proper complex formation before introduction to the main reaction mixture.

-

Reagent Charging:

-

Charge the reactor with Toluene (50 L).

-

Add 2,3-dibromopyridine (5.00 kg).

-

Add aniline (2.06 kg).

-

Add the premixed catalyst/ligand mixture.

-

Begin gentle agitation.

-

-

Base Addition: Carefully add the Sodium tert-butoxide (2.83 kg) portion-wise. Causality Note: This is a strong base essential for the deprotonation of the amine, a key step in the catalytic cycle.[12] The portion-wise addition helps control any initial exotherm.

-

Reaction Execution:

-

Heat the reaction mixture to 95-100 °C.

-

Maintain the temperature and stir for 8-12 hours.

-

In-Process Control (IPC): After 8 hours, take a sample and analyze by HPLC to check for the consumption of 2,3-dibromopyridine (<2% remaining is a typical target).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

-

Slowly quench the reaction by adding 20 L of deionized water.

-

Stir for 30 minutes, then stop agitation and allow the layers to separate.

-

Separate the lower aqueous layer and discard it.

-

Wash the organic layer with another 20 L of brine (saturated NaCl solution).

-

-

Purification:

-

Concentrate the toluene layer under reduced pressure to about one-third of its original volume.

-

Add 25 L of heptane to the concentrated solution to induce crystallization.

-

Cool the mixture to 0-5 °C and stir for 2 hours to maximize precipitation.

-

Filter the resulting solid product using a centrifuge or filter press.

-

Wash the filter cake with cold heptane (2 x 5 L).

-

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically 75-85%.

Process Safety Management

-

2,3-Dibromopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]

-

Aniline: Toxic if swallowed and fatal in contact with skin. Causes serious eye irritation and may cause respiratory irritation.[9][10]

-

Sodium tert-butoxide: Flammable solid and causes severe skin burns and eye damage. Reacts violently with water.

-

Toluene: Highly flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled.

-

Engineering Controls: The reaction should be conducted in a closed system. Adequate ventilation, grounding to prevent static discharge, and proximity to eyewash stations and safety showers are mandatory.[13]

Analytical Quality Control

Rigorous analytical testing ensures the final product meets the required specifications for use in further pharmaceutical manufacturing steps.

Final Product Specifications

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale yellow solid |

| Identity | ¹H NMR, FT-IR | Conforms to reference standard |

| Assay | HPLC | ≥ 99.0% |

| Melting Point | DSC | 109 - 113 °C |

| Water Content | Karl Fischer | ≤ 0.5% |

| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Heptane ≤ 5000 ppm |

Quality Control Workflow

Caption: Quality control workflow from raw material testing to final product release.

Scale-Up Considerations & Troubleshooting

-

Heat Transfer: The reaction is exothermic, especially during the addition of the strong base. On a large scale, efficient heat removal is critical. Ensure the reactor's cooling jacket is fully operational and the addition rate of sodium tert-butoxide is controlled to maintain the desired temperature.

-

Mixing: Effective agitation is crucial for this heterogeneous reaction mixture to ensure good mass transfer between the solid base and the liquid phase. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.[14]

-

Inert Atmosphere: Maintaining a robust nitrogen blanket is more challenging in large reactors. Continuously monitor the reactor pressure and ensure all seals are intact to prevent oxygen ingress, which can deactivate the catalyst.[11]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

|---|---|---|

| Stalled Reaction | Inactive catalyst (oxygen exposure), insufficient base, low temperature. | Verify inert atmosphere. Add an additional portion of base. Confirm reactor temperature is at the target. |

| Low Yield | Incomplete reaction, product loss during work-up/filtration. | Extend reaction time. Optimize recrystallization solvent/antisolvent ratio and cooling profile. |

| Product Purity Fails | Formation of side products (e.g., diamination), insufficient purification. | Re-evaluate catalyst/ligand ratio. Perform a re-crystallization of the isolated product. |

References

- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.

- Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald Hartwig Amination Reaction.

- Optimization of reaction conditions for palladium-catalyzed amination.

- 3-Bromopyridine Safety D

- Convenient Synthesis of Sorafenib and Its Deriv

- Buchwald–Hartwig amin

- 2,3-Dibromopyridine Safety D

- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Royal Society of Chemistry.

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Scaling relations in homogeneous catalysis: Analyzing Buchwald-Hartwig amin

- This compound Safety D

- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

- Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temper

- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.

- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu

- Improving the efficiency of palladium-catalyzed amination for morpholine synthesis. Benchchem.

- Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amin

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

- Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.

- Material Safety Data Sheet - 2-Amino-3-bromopyridine. Cole-Parmer.

- This compound. CymitQuimica.

- Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.

- Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. Benchchem.

- ANILINE EXTRA PURE Safety D

- An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine

- Examination of the mechanism of the intramolecular amination.

- Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.

- Pyridines. Wikipedia.

- Role of Pyridine Nitrogen in Palladium-C

- 3-Bromopyridin-2-amine. PMC.

- Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Compar

Sources

- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lobachemie.com [lobachemie.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-phenylpyridin-2-amine

Welcome to the technical support center for the synthesis of 3-bromo-N-phenylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves a cross-coupling reaction between an amine and a pyridine derivative. The two most common and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their own sets of advantages and challenges, which we will explore in detail.

This guide will focus on identifying and resolving side reactions and purification challenges associated with these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion in a Buchwald-Hartwig amination of a 3-bromo-pyridine can stem from several factors. A primary concern is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[1] Additionally, the purity of your reagents and the reaction conditions are critical. Ensure your solvent is anhydrous and the reaction is maintained under an inert atmosphere (argon or nitrogen) as these reactions are sensitive to oxygen.[1] The choice of ligand is also crucial; sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[1]

Q2: I am observing a significant amount of a debrominated side product in my reaction mixture. What is it and how can I prevent it?

A2: The debrominated side product is likely N-phenylpyridin-2-amine, resulting from a process called hydrodehalogenation. This is a known side reaction in palladium-catalyzed couplings and can be promoted by factors such as elevated temperatures or the presence of hydride sources in the reaction mixture. To minimize this, you can try lowering the reaction temperature or screening different ligands and bases that may be less prone to promoting this side reaction.

Q3: My starting material, 2-amino-3-bromopyridine, seems to be impure. What are the common impurities and how can I remove them?

A3: A common impurity in commercially available or synthesized 2-amino-3-bromopyridine is the over-brominated product, 2-amino-3,5-dibromopyridine.[2] This can arise during the bromination of 2-aminopyridine if the reaction is not carefully controlled. This impurity can be difficult to separate from the desired starting material and can lead to the formation of undesired byproducts in your coupling reaction. Careful purification of the 2-amino-3-bromopyridine by column chromatography or recrystallization before use is highly recommended. Patents for the synthesis of 2-amino-3-bromopyridine often highlight methods that produce a high-purity product with minimal byproducts, suggesting that impurity control is a known challenge.[3][4]

Q4: After my reaction, I'm having trouble removing the residual palladium catalyst. What are the best practices for this?

A4: Residual palladium can be challenging to remove, especially with aminopyridine products which can chelate the metal.[1] Standard filtration may not be sufficient. Effective methods include treatment with palladium scavengers, such as thiol-based resins or activated carbon.[1] When using activated carbon, be mindful that it can sometimes adsorb the product as well, leading to lower yields. A sequential treatment of filtration through Celite followed by a scavenger resin can be very effective.[1]

Troubleshooting Guide: Side Reactions and Impurities

This section delves into specific side reactions that can occur during the synthesis of this compound, their identification, and strategies for their mitigation.

Side Reaction Profile

| Side Product | Formation Pathway | Identification (Expected Mass/NMR Signals) | Mitigation Strategy |

| N-phenylpyridin-2-amine | Hydrodehalogenation of the starting material or product. | MS: M-79/81 (loss of Br). ¹H NMR: Absence of the signal corresponding to the proton at the 3-position of the pyridine ring. | Lower reaction temperature, screen different ligands and bases, ensure high purity of starting materials. |

| 2-Amino-3,5-dibromopyridine | Impurity in the 2-amino-3-bromopyridine starting material. | MS: M+78/80 (addition of Br). ¹H NMR: Distinct aromatic proton pattern. | Purify the starting material by column chromatography or recrystallization before use. |

| Diphenylamine | Homocoupling of aniline. | MS: 169.09. ¹H NMR: Characteristic signals for two phenyl groups attached to a nitrogen. | Use a slight excess of the pyridine coupling partner, optimize catalyst and ligand loading. |

| Azobenzene | Oxidative coupling of aniline. | MS: 182.08. Appearance: Often a colored impurity. | Ensure a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. |

| N,N'-diphenyl-3-bromopyridine-2,5-diamine | Reaction of 2-amino-3,5-dibromopyridine impurity with aniline. | MS: M+92 (addition of a phenylamino group). | Purify the starting 2-amino-3-bromopyridine to remove the dibromo impurity. |

Visualizing the Reaction and Side Products

Caption: Main reaction pathway and common side reactions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary for your specific setup.

Materials:

-

2-amino-3-bromopyridine (1.0 equiv)

-

Aniline (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add 2-amino-3-bromopyridine and aniline, followed by anhydrous toluene.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

Aromatic amines can exhibit peak tailing on silica gel due to their basicity. Adding a small amount of a basic modifier to the eluent can significantly improve separation.

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased. To prevent tailing, add 0.5-1% triethylamine to the eluent system.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

Caption: Workflow for purification by column chromatography.

References

- BenchChem.

- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.

- Preparation method of 2-amino-3-bromopyridine - Eureka | P

- Buchwald–Hartwig amin

- Help troubleshooting a Buchwald-Hartwig amin

- CN104402805A - 2-bromopyridine synthesis method - Google P

- 2-Amino-3-bromopyridine 97 13534-99-1 - Sigma-Aldrich.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.

- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?

- How do I purify ionizable organic amine compounds using flash column chrom

- Cu(I)

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchG

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG

- No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific

- Application Notes and Protocols for the Purification of 5-Bromo-N-phenylpyridin-3-amine by Column Chrom

- Comparative study of different synthesis methods for N,N'-diphenylpyridine-2,6-diamine - Benchchem.

- Efficient Synthesis of 3-Bromo-2-[(N-substituted)

- 3,5-Dibromo-2-pyridylamine | C5H4Br2N2 | CID 98851 - PubChem.

- The Ullmann type homocoupling reactions of halopyridines and side products.

- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P

- Ullmann coupling-An overview - OperaChem.

- (PDF)

- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

- Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed] - Chemistry Stack Exchange.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - MDPI.

- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchG

- Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit.

- US3337630A - Process for the purification of amines - Google P

- Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - IUCr Journals.

- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi

- 3-Amino-2-bromopyridine 97 39856-58-1 - Sigma-Aldrich.

Sources

preventing dehalogenation in palladium-catalyzed reactions of bromopyridines

<Technical Support Center: Palladium-Catalyzed Reactions of Bromopyridines

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with dehalogenation, a common and often frustrating side reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and field-proven protocols to help you maximize the yield of your desired product.

Introduction: The Challenge of Bromopyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. However, when working with electron-deficient heteroaryl halides like bromopyridines, a competitive side reaction known as hydrodehalogenation (or simply dehalogenation) often plagues chemists.[1][2] In this process, the bromine atom is replaced by a hydrogen atom, leading to a reduced, non-functionalized pyridine byproduct and consuming valuable starting material.

The propensity for dehalogenation in pyridyl systems arises from several factors, including the electron-deficient nature of the pyridine ring, which can affect the rates of key steps in the catalytic cycle, and the potential for the pyridine nitrogen to coordinate with the palladium center, inhibiting catalysis.[3][4] Understanding and controlling the delicate balance between the desired cross-coupling pathway and the undesired dehalogenation pathway is critical for success.

Troubleshooting Guide: High Dehalogenation Observed

This section is for when your reaction is complete, and analysis (GC-MS, LC-MS, or NMR) shows a significant amount of the dehalogenated pyridine byproduct.

Question: My Suzuki-Miyaura coupling of 3-bromopyridine resulted in 50% dehalogenation. What is the most likely cause and how do I fix it?

Answer: High dehalogenation in Suzuki-Miyaura reactions is typically traced back to an imbalance in the rates of the catalytic cycle steps. If transmetalation is slow or if a source of hydride is present, the Pd(II)-pyridyl intermediate can be intercepted before it undergoes productive coupling.[5][6]

Immediate Diagnostic & Solution:

-

Evaluate Your Ligand: The choice of ligand is paramount.[2][3][7] Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for electron-deficient substrates and can promote dehalogenation.[8]

-

Solution: Switch to a modern, sterically bulky, electron-rich phosphine ligand. These ligands promote the crucial reductive elimination step, outcompeting the dehalogenation pathway.[7] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[3][4][9] These ligands tend to form monoligated Pd(0) species, which are highly active in oxidative addition.[7]

-

-

Assess Your Base and Solvent System: The base and solvent can be an inadvertent source of hydride species.[6]

-

Problematic Bases: Strong alkoxide bases (e.g., NaOt-Bu, NaOEt) in the presence of trace water or alcohols can generate palladium-hydride species.[1]

-

Problematic Solvents: Protic solvents like alcohols are direct hydride sources.[1] While often used, even seemingly aprotic solvents like dioxane or THF can contain water if not rigorously dried.[8]

-

Solution: Switch to a weaker, anhydrous inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings as they are less prone to generating hydride intermediates.[3][4] Use anhydrous aprotic solvents like toluene or dioxane, ensuring they are freshly dried and degassed.[3][8]

-

Question: I'm performing a Buchwald-Hartwig amination on 2-bromopyridine, and my main byproduct is pyridine. Why is this happening?

Answer: Dehalogenation in Buchwald-Hartwig reactions often occurs via a β-hydride elimination pathway from the palladium-amide intermediate, or through protonolysis of the Pd-C bond.[10] The electron-deficient nature of the 2-pyridyl group and potential catalyst inhibition by the pyridine nitrogen can exacerbate this issue.[4]

Immediate Diagnostic & Solution:

-

Ligand Choice is Critical: As with Suzuki reactions, the ligand is the first variable to investigate. The coordination of the pyridine nitrogen can inhibit the catalyst.

-

Base Selection and Quality: Strong bases are required for the Buchwald-Hartwig reaction, but their choice is crucial.

-

Lower the Temperature: High reaction temperatures can increase the rate of decomposition pathways, including dehalogenation.[1]

-

Solution: Once you have an appropriate ligand/base combination, try running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C). Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.

-

Proactive Prevention & FAQs

This section is for designing your experiment to avoid dehalogenation from the outset.

FAQ 1: What is the underlying mechanism of dehalogenation?

Answer: Dehalogenation in palladium-catalyzed reactions is not a single process but can occur through several mechanisms:

-

Protonolysis: The Pd(II)-aryl intermediate reacts with a proton source (like water or alcohol) to cleave the Pd-C bond, yielding the dehalogenated arene. This is often a problem when using wet solvents or bases.

-

Reaction with a Hydride Source: A palladium-hydride (Pd-H) species is formed in the reaction mixture. This can occur from the reaction of the palladium catalyst with the base, solvent, or even additives.[6] The Pd-H species can then transfer the hydride to the bromopyridine, either through a reductive elimination from an Ar-Pd-H intermediate or via other pathways.[14]

-

β-Hydride Elimination: While more common for alkyl halides, this can be a relevant pathway in C-N couplings where the amide can act as a base for elimination from the palladium intermediate.[10][15][16]

Visually, the desired catalytic cycle is in competition with these off-cycle dehalogenation pathways:

Caption: Competing catalytic pathways in cross-coupling reactions.

FAQ 2: How do I choose the best ligand from the start?

Answer: The "best" ligand depends on the specific reaction (e.g., Suzuki vs. Buchwald-Hartwig) and the substitution pattern of your bromopyridine. However, a general strategy is to start with a sterically demanding, electron-rich ligand.

A troubleshooting workflow for ligand and parameter selection can be visualized as follows:

Caption: A stepwise workflow for troubleshooting dehalogenation.[2]

FAQ 3: Does the position of the bromine atom on the pyridine ring matter?

Answer: Yes, significantly. 2-bromopyridines and 4-bromopyridines are generally more electron-deficient at the site of substitution than 3-bromopyridines. This can make the oxidative addition step faster but may also increase the susceptibility of the Pd-C bond to protonolysis. Furthermore, the nitrogen atom in 2-bromopyridines can chelate to the palladium center, which can alter the reactivity and stability of catalytic intermediates, sometimes inhibiting the reaction.[4] You may need to screen different ligands for a 2-bromopyridine than for a 3-bromopyridine to find the optimal conditions.

FAQ 4: Can my palladium precatalyst be the problem?

Answer: Yes. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are generally effective, they require in situ reduction to the active Pd(0) species. If this process is inefficient or generates side products, it can affect the reaction. Modern, well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often more reliable.[1] These complexes contain the ligand already bound and are designed to cleanly and efficiently generate the active L-Pd(0) species, leading to more reproducible results and often lower catalyst loadings.[1]

Data Summary Table

The following table summarizes the impact of key reaction parameters on the dehalogenation side reaction.

| Parameter | Recommendation to Minimize Dehalogenation | Rationale |

| Ligand | Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).[3][4][9] | Steric bulk accelerates reductive elimination, the product-forming step, outcompeting dehalogenation pathways.[7] |

| Base | Use weaker, anhydrous inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][3][4] | Avoids strong alkoxide bases that can act as hydride sources, especially if trace moisture is present.[1] |

| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).[3][17] | Prevents the solvent from acting as a proton or hydride source, minimizing protonolysis of the Ar-Pd intermediate.[8] |

| Temperature | Run at the lowest effective temperature (typically 80-100 °C). | Higher temperatures can accelerate side reactions and catalyst decomposition, favoring dehalogenation.[1] |

| Palladium Source | Use well-defined precatalysts (e.g., G2, G3, or G4 palladacycles).[1] | Ensures efficient and clean generation of the active Pd(0) catalyst, improving reproducibility and reducing side reactions. |

| Additives | Exclude water unless specifically required by the protocol. | Water is a primary proton source for hydrodehalogenation.[3] |

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a robust starting point for coupling bromopyridines while minimizing dehalogenation.[3][4]

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

SPhos Pd G2 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or sealed vial, stir bar, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Flame-dry or oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.

-

Addition of Solids: To the flask, add the 3-bromopyridine, arylboronic acid, K₃PO₄, and SPhos Pd G2 precatalyst.

-

Expert Note: Adding the catalyst last minimizes its exposure to air. K₃PO₄ should be finely powdered to ensure maximum surface area and reactivity.

-

-

Inert Atmosphere: Seal the flask with a septum or screw cap, then evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the anhydrous toluene via syringe.

-

Expert Note: Using a solvent from a freshly opened bottle or one passed through a solvent purification system is highly recommended to ensure anhydrous conditions.

-

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.

-

Trustworthiness Check: A successful reaction will show the disappearance of the 3-bromopyridine starting material and the appearance of a single major product spot/peak corresponding to the coupled product. The dehalogenated pyridine byproduct should be minimal (<5%).

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

References

-

Reddy, K. S., et al. (2006). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available from: [Link]

-

Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. Available from: [Link]

-

ResearchGate (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available from: [Link]

-

Lecture (2025). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Available from: [Link]

-

ACS Publications (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available from: [Link]

-

Bissember, A. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

OSTI.GOV (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

-

Bhattacharjya, A., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Available from: [Link]

-

Smith, N. D. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

-

Organic Chemistry Portal. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Available from: [Link]

-

Reddit (2019). significant dehalogenation in stille coupling. r/Chempros. Available from: [Link]

-

Bissember, A. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. DSpace@MIT. Available from: [Link]

-

ResearchGate (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available from: [Link]

-

Li, J., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available from: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

Reddit (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

-

ResearchGate (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

-

University of Groningen research portal (2019). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

-

IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Available from: [Link]

-

ResearchGate (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available from: [Link]

-

Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]

-

ResearchGate (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

optimization of base and solvent for Suzuki coupling of 3-bromo-N-phenylpyridin-2-amine

Critical Substrate Analysis: The "Why" Behind the Failure

Before optimizing, you must understand the specific chemical behavior of 3-bromo-N-phenylpyridin-2-amine . This is not a standard aryl bromide coupling; it presents a "Perfect Storm" of steric and electronic challenges.

The Chelation & Steric Trap

The proximity of the amine at the C2 position to the bromide at the C3 position creates two distinct failure modes:

-

Catalyst Poisoning: The pyridine nitrogen (

) and the amine nitrogen ( -

Steric Blocking: The N-phenyl group adds significant bulk. Unlike a free amine (

), the phenyl ring creates a "steric wall" that hinders the approach of the boronic acid during the transmetallation step.

Visualization: The Substrate Challenge

Caption: Structural failure modes. The C2-amine creates both electronic (poisoning) and steric (blocking) barriers.

Solvent Systems: Solubility vs. Activation

The choice of solvent controls two variables: the solubility of your lipophilic substrate and the availability of water for the boronate activation.

The "Gold Standard" vs. Alternatives

| Solvent System | Ratio (v/v) | Suitability | Technical Notes |

| 1,4-Dioxane / H₂O | 4:1 or 5:1 | High | Recommended Starting Point. Excellent solubility for N-phenyl derivatives. High boiling point (101°C) allows overcoming steric energy barriers. |

| Toluene / H₂O | 10:1 | Medium | Good for scale-up, but requires a Phase Transfer Catalyst (e.g., TBAB) or vigorous stirring due to biphasic nature. |

| DMF / H₂O | 4:1 | High | Use if the boronic acid is highly polar or if temperatures >110°C are needed. Warning: Hard to remove during workup. |

| Ethanol / H₂O | 1:1 | Low | Avoid. The N-phenyl group makes the substrate too lipophilic for high-alcohol mixtures, leading to precipitation. |

Expert Insight:

For this specific substrate, Dioxane/Water is superior. The N-phenyl group increases lipophilicity, making the substrate poorly soluble in alcohols. Dioxane solvates the substrate well while miscibility with water ensures the base (

Base Selection: The Decision Matrix

The base does not just neutralize acid; it activates the boronic acid to form the reactive boronate species

Primary Recommendation: Potassium Phosphate ( )

While Carbonates (

-

Why? The phosphate anion is more basic and bulky, often facilitating transmetallation in sterically crowded environments (like the C3 position next to an N-phenyl group).

-

Hydration State: Always use

(tribasic, monohydrate) or finely ground anhydrous salt.

Secondary Recommendation: Cesium Carbonate ( )

-

Why? The "Cesium Effect." The large

cation has poor solvation in organic media, making the carbonate anion "naked" and more reactive. This is crucial for difficult oxidative additions.

Base Comparison Table

| Base | Strength | Steric Tolerance | Recommendation |

| Moderate | Low | Use only for simple, unhindered boronic acids. | |

| Moderate | Medium | Good general purpose, but may fail with bulky N-phenyl group. | |

| Strong | High | Excellent alternative if conversion is <50%. | |

| High | Very High | Best for this substrate. |

Master Experimental Protocol

This protocol is designed to be self-validating. If Step 3 fails, do not proceed to workup.

Target Scale: 1.0 mmol (approx. 250 mg of bromide)

-

Setup: Flame-dry a 20 mL microwave vial or Schlenk tube. Add a stir bar.

-

Reagent Loading:

-

Substrate: this compound (1.0 equiv).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.3 - 1.5 equiv). Note: Excess is needed to account for protodeboronation.

-

Catalyst:

(5 mol%) OR XPhos Pd G2 (2-3 mol%). Avoid -

Base:

(3.0 equiv).

-

-

Solvent Addition:

-

Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL).

-

Crucial Step: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this reaction.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 90°C - 100°C for 4-16 hours.

-

-

In-Process Control (IPC):

-

Check LCMS after 2 hours.

-

Success Marker: Disappearance of Bromide (M+) and appearance of Product (M+R-Br).

-

Failure Marker: Presence of Protodeboronated Boronic Acid (Ar-H) indicates the reaction is too wet or the catalyst is dead.

-

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Caption: Decision tree for troubleshooting common Suzuki coupling failures.

FAQ: Common Issues

Q: My reaction turns black immediately, and I get no conversion. Why?

A: "Palladium Black" formation indicates the catalyst has decomposed before entering the catalytic cycle. This is common with unstable catalysts like

-

Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G2 ) or a robust bidentate ligand system like

. These ligands hold onto the Pd tighter, preventing amine poisoning.

Q: I see the product mass, but the reaction stalls at 60% conversion. A: This is likely due to the "N-phenyl" steric wall slowing down the reaction, allowing the catalyst to slowly die over time. Fix: "Spike" the reaction. Add another 1-2 mol% of catalyst and 0.5 equiv of boronic acid after 6 hours to push it to completion.

Q: Can I use anhydrous conditions? A: Yes, but only if you use a specialized base source. You can use CsF (Cesium Fluoride) in dry Dioxane or Toluene. The fluoride anion acts as the activator for the boronic acid (forming a fluoroborate species) without the need for water. This is excellent if your substrate is hydrolysis-sensitive.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K. L., et al. (2006).[1] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][2][3][4] Angewandte Chemie International Edition, 45(21), 3484-3488. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed discussion on

usage). Link -

Malinowski, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2371–2383. Link

Sources

- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-bromo-N-phenylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals